molecular formula C13H19NO B030785 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL CAS No. 78950-82-0

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL

Cat. No. B030785
CAS RN: 78950-82-0
M. Wt: 205.3 g/mol
InChI Key: VCYPZWCFSAHTQT-UHFFFAOYSA-N
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Description

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL (PATNOL) is a compound isolated from the plant species of the genus Scutellaria, which is known for its medicinal properties. PATNOL is a secondary metabolite of the plant and is believed to possess anti-cancer, anti-inflammatory, and anti-microbial properties. PATNOL has been the subject of numerous studies in recent years due to its potential therapeutic applications.

Scientific Research Applications

  • Drug Synthesis : This compound serves as a building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene, useful in drug development (Büttner et al., 2007).

  • Inhibition of TRPV1 : It has been identified as a potent inhibitor of human and rat TRPV1 in vitro, with increased solubility, indicating potential for therapeutic applications (Doherty et al., 2008).

  • Obesity Treatment : 6-Aminomethyl-7,8-dihydronaphthalenes, a related group, show promise in obesity treatment, with one antagonist inhibiting nocturnal food intake in rats (Kamata et al., 2011).

  • Precursor for 5-HT Receptor Agonists : Its use as a precursor in the chemoenzymatic synthesis of serotonin receptor agonists is noted, which is significant in neurological research (Orsini et al., 2002).

  • Parkinson's Disease Treatment : A compound derived from it demonstrated potent activity in Parkinson's disease-lesioned rats, suggesting its potential in neuroprotective treatments (Biswas et al., 2008).

  • Antiproliferative Activity : Certain naphthalene compounds, including derivatives of this compound, showed antiproliferative activity in rat C6 glioma cells, indicating potential use in cancer research (Berardi et al., 2005).

  • 5-HT1A-Receptor Agonists : It exhibits properties of orally active 5-HT1A-receptor agonists, with significant oral availability and intrinsic activity, relevant in the study of psychiatric disorders (Stjernlöf et al., 1993).

Mechanism of Action

Target of Action

It is indicated that this compound is an intermediate in the production of antipsychotic agents and antiparkinson medications . Therefore, it can be inferred that its targets may include receptors or enzymes involved in neurological pathways.

Biochemical Pathways

Considering its role in the production of antipsychotic and antiparkinson medications , it may be involved in pathways related to neurotransmitter synthesis, release, reuptake, or receptor binding.

Result of Action

Given its role in the production of antipsychotic and antiparkinson medications , it may have effects on neuronal signaling and potentially contribute to the alleviation of symptoms associated with these conditions.

properties

IUPAC Name

6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZWCFSAHTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438906
Record name 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-

CAS RN

78950-82-0
Record name 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL

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